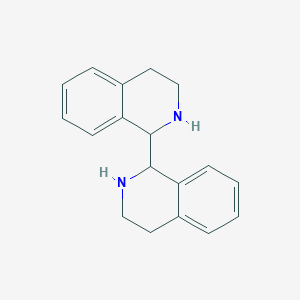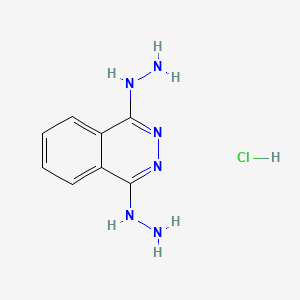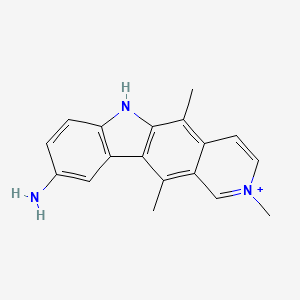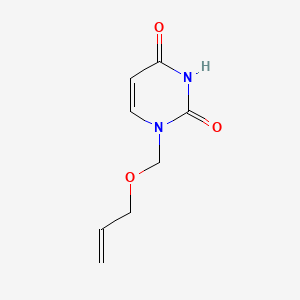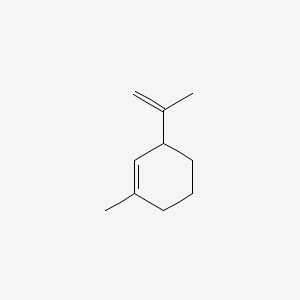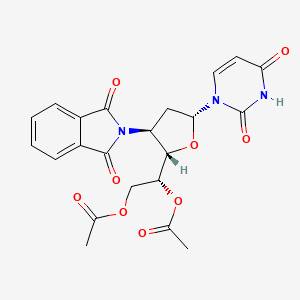
2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl- is a complex organic compound that belongs to the class of pyridinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone derivatives typically involves multi-step organic reactions. The starting materials often include substituted pyridines and various reagents to introduce the desired functional groups. Common synthetic routes may involve:
Cyclization reactions: To form the pyridinone core.
Substitution reactions: To introduce specific substituents at various positions on the ring.
Reduction and oxidation reactions: To achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis under specific conditions.
Continuous flow reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone derivatives can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain substituents with others.
Condensation: To form larger molecules by combining smaller ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various substituted pyridinones with different functional groups.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone derivatives have a wide range of applications in scientific research, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for various diseases.
Industry: As components in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone derivatives depends on their specific structure and functional groups. They may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved can include:
Inhibition of enzyme activity: By binding to the active site.
Modulation of receptor activity: By acting as agonists or antagonists.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyridinone: The parent compound with a simpler structure.
Substituted pyridinones: With different functional groups at various positions.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl- lies in its specific substituents and the resulting biological activity. These unique features can make it a valuable compound for specific applications in medicinal chemistry and other fields.
Eigenschaften
CAS-Nummer |
145902-01-8 |
|---|---|
Molekularformel |
C18H23N3O2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
5-ethyl-3-[(3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H23N3O2/c1-4-12-8-15(18(22)20-11(12)2)19-10-16-17(23-3)9-13-6-5-7-14(13)21-16/h8-9,19H,4-7,10H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
GLWMYGWOLFUWSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=C(C=C3CCCC3=N2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





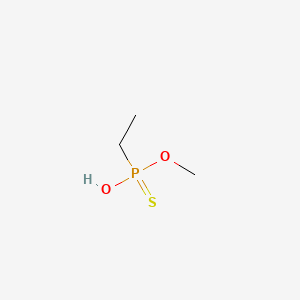
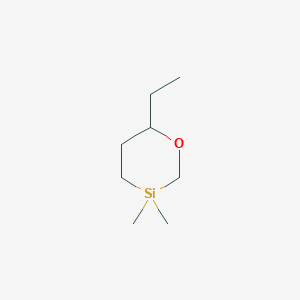
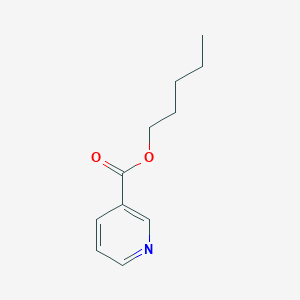
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)
